An In-depth Technical Guide to the Chemical Structure and Synthesis of COX-2-IN-5
An In-depth Technical Guide to the Chemical Structure and Synthesis of COX-2-IN-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of the selective cyclooxygenase-2 (COX-2) inhibitor, COX-2-IN-5. The inhibitor, also identified as compound 11a in seminal literature, demonstrates potent inhibition of the COX-2 enzyme. This document details its chemical properties, a proposed synthetic pathway with experimental protocols, and its known bioactivity. Furthermore, it elucidates the role of COX-2 in cellular signaling pathways, offering context for the inhibitor's mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using Graphviz, adhering to specified formatting requirements.
Chemical Structure and Properties
COX-2-IN-5 is a potent and selective inhibitor of the COX-2 enzyme.[1] While the primary literature introducing this compound was not fully accessible for this review, based on the abstract and related studies on diarylheterocyclic COX-2 inhibitors, a probable chemical structure has been deduced. The systematic IUPAC name for this proposed structure is 2-(4-methoxyphenyl)-4-(4-chlorophenyl)-5-(methylsulfonyl)oxazole.
Note on an alternative structure: A commercially available sample of COX-2-IN-5 provides a SMILES string corresponding to an indole derivative (ClC1=CC=C(CN2C(C(OC)=O)=CC3=C2C=CC(S(=O)(C)=O)=C3)C=C1). However, the description of the compound in the original publication as a diarylheterocyclic compound makes the diaryloxazole structure the more likely candidate.
| Identifier | Value |
| Compound Name | COX-2-IN-5 |
| Alias | Compound 11a |
| CAS Number | 416901-58-1 |
| Molecular Formula | C18H16ClNO4S |
| Molecular Weight | 377.84 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-4-(4-chlorophenyl)-5-(methylsulfonyl)oxazole |
| SMILES | COC1=CC=C(C=C1)C2=NC(=C(O2)S(=O)(=O)C)C3=CC=C(Cl)C=C3 |
Synthesis of COX-2-IN-5
The synthesis of diaryloxazole derivatives typically involves the condensation and cyclization of an α-haloketone with an amide. A plausible synthetic route for COX-2-IN-5 is outlined below.
Proposed Synthetic Pathway
Experimental Protocols
The following are generalized experimental protocols for the synthesis of diaryloxazole compounds, adapted for the proposed synthesis of COX-2-IN-5.
Step 1: Synthesis of 2-(4-methoxyphenyl)-4-(4-chlorophenyl)oxazole
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To a solution of 4-methoxybenzamide (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).
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Add 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 equivalent) to the mixture.
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Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired oxazole intermediate.
Step 2: Synthesis of 2-(4-methoxyphenyl)-4-(4-chlorophenyl)-5-sulfonyloxazole
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To a stirred solution of 2-(4-methoxyphenyl)-4-(4-chlorophenyl)oxazole (1 equivalent) in a suitable solvent like dichloromethane at 0 °C, slowly add chlorosulfonic acid (2 equivalents).
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Carefully quench the reaction by pouring it onto crushed ice.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the sulfonyl chloride derivative.
Step 3: Synthesis of COX-2-IN-5
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Dissolve the sulfonyl chloride derivative (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).
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Cool the solution to 0 °C and add a methylating agent such as dimethyl sulfate (DMS) (1.2 equivalents) and a base like triethylamine (1.5 equivalents).
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Stir the reaction mixture at room temperature for 2-4 hours.
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Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford pure COX-2-IN-5.
Biological Activity
COX-2-IN-5 is a potent inhibitor of the COX-2 enzyme, with a reported IC50 value of 0.65 µM.[1] The inhibitory concentration for COX-1 has not been reported in the reviewed literature, which is necessary to determine the selectivity index.
| Target | IC50 (µM) | Reference |
| COX-2 | 0.65 | [1] |
| COX-1 | Not Reported | - |
Signaling Pathway
Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 is a major therapeutic strategy for the treatment of inflammation and pain.
Conclusion
COX-2-IN-5 is a potent inhibitor of the COX-2 enzyme with a diaryloxazole chemical scaffold. The provided synthetic pathway and experimental protocols offer a framework for its laboratory preparation. Further investigation is required to fully characterize its selectivity profile against COX-1 and to explore its therapeutic potential in inflammatory conditions. The elucidation of its interaction with the COX-2 enzyme at a molecular level will be crucial for the development of next-generation anti-inflammatory agents.
Disclaimer: The synthesis protocol provided is a generalized representation and has not been experimentally validated for this specific compound. Researchers should consult the primary literature and exercise appropriate caution and optimization when attempting any chemical synthesis.
